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Compound of Interest

Compound Name: (all-E)-UAB30

Cat. No.: B15541641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(all-E)-UAB30, also known as 9-cis-UAB30, is a conformationally defined synthetic analog of 9-

cis-retinoic acid.[1] It is a potent and selective agonist for the retinoid X receptor (RXR) with

limited or antagonistic activity towards the retinoic acid receptor (RAR).[1] This selectivity is

believed to contribute to its favorable toxicity profile compared to other retinoids.[2][3] UAB30

has demonstrated significant anti-tumor effects in a variety of malignancies, both in vitro and in

vivo, and is under investigation as a potential chemopreventive agent.[2][4] This technical guide

provides an in-depth overview of the synthesis, chemical properties, and biological activities of

(all-E)-UAB30.

Chemical Properties and Data
(all-E)-UAB30 is chemically known as (2E,4E,6E)-8-((E)-3,4-dihydronaphthalen-1(2H)-

ylidene)-3,7-dimethylocta-2,4,6-trienoic acid. Its fundamental chemical and physical properties

are summarized in the table below.
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Property Value Reference

IUPAC Name

(2E,4E,6E)-8-((E)-3,4-

dihydronaphthalen-1(2H)-

ylidene)-3,7-dimethylocta-

2,4,6-trienoic acid

Synonyms 9-cis-UAB30, 9cUAB30

CAS Number 205252-59-1

Chemical Formula C₂₀H₂₂O₂

Molecular Weight 294.39 g/mol

Appearance
Not specified in provided

results

Solubility
Soluble in DMSO, insoluble in

water.

Storage

Dry, dark, and at 0-4°C for

short-term (days to weeks) or

-20°C for long-term (months to

years).

Shelf Life >2 years if stored properly.

Biological Activity and Quantitative Data
UAB30 exerts its biological effects primarily through the activation of RXR. This leads to a

cascade of events that can inhibit cancer cell growth and survival. The following tables

summarize key quantitative data on the biological activity of (all-E)-UAB30 in various cancer

cell lines.

Table 1: Cytotoxicity of (all-E)-UAB30 in Cancer Cell
Lines
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Cell Line
Cancer
Type

Parameter Value (µM)
Treatment
Duration

Reference

RD
Rhabdomyos

arcoma
LD₅₀ 26.5 48 hours [2]

SJCRH30
Rhabdomyos

arcoma
LD₅₀ 26.1 48 hours [2]

D341
Medulloblasto

ma
LD₅₀ ~30 72 hours [1]

MyLa

Cutaneous T-

cell

Lymphoma

IC₅₀ Not specified 48 hours [5]

HuT 78

Cutaneous T-

cell

Lymphoma

IC₅₀ Not specified 48 hours [5]

Jurkat
T-cell

Leukemia
IC₅₀ 32 48 hours

Table 2: Effect of (all-E)-UAB30 on Cell Cycle
Distribution
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Cell Line
Cancer
Type

Treatment
% Cells in
G1 Phase

% Cells in S
Phase

Reference

RD
Rhabdomyos

arcoma

UAB30 (10

µM)

Significant

Increase

Significant

Decrease
[2]

SJCRH30
Rhabdomyos

arcoma

UAB30 (10

µM)

Significant

Increase

Significant

Decrease
[2]

D341
Medulloblasto

ma

UAB30 (5

µM)
Increased Decreased [1]

D384
Medulloblasto

ma

UAB30 (5

µM)
Increased Decreased [1]

D425
Medulloblasto

ma

UAB30 (5

µM)
Increased Decreased [1]

MyLa

Cutaneous T-

cell

Lymphoma

UAB30 (25

µM)
Increased Decreased [5]

HuT 78

Cutaneous T-

cell

Lymphoma

UAB30 (10

µM and 25

µM)

Increased Decreased [5]

Signaling Pathways
The primary mechanism of action of (all-E)-UAB30 is the activation of the Retinoid X Receptor

(RXR). Upon binding, UAB30 induces a conformational change in the RXR, leading to the

formation of heterodimers with other nuclear receptors, such as the Retinoic Acid Receptor

(RAR) and Peroxisome Proliferator-Activated Receptor (PPAR).[6] These heterodimers then

bind to specific DNA response elements in the promoter regions of target genes, modulating

their transcription. This can lead to the induction of apoptosis and cell cycle arrest. In some

cancer cell types, UAB30's effects are independent of the FAK, ERK, and AKT signaling

pathways.[2] In cutaneous T-cell lymphoma, UAB30 has been shown to downregulate SKP2,

leading to an increase in p27kip1 protein stability and subsequent cell cycle arrest.[5]
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UAB30 Signaling Pathway

Experimental Protocols
Synthesis of (all-E)-UAB30
A large-scale synthesis of (all-E)-UAB30 has been described, with the final steps detailed as

follows:

(2E,4E,6Z,8E)-Ethyl 8-(3',4'-Dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-

octatrienoate (Precursor): A solution of the corresponding phosphonate in freshly distilled THF

is added to a suspension of sodium hydride in THF. The resulting mixture is stirred, followed by

the addition of HMPA. After further stirring, a solution of the appropriate aldehyde in THF is

added dropwise at 0°C. The reaction is stirred overnight at room temperature. The mixture is

then quenched with saturated aqueous ammonium chloride and extracted with ether. The

combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and

concentrated. The crude product is purified by flash column chromatography on silica gel.

(2E,4E,6Z,8E)-8-(3',4'-Dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic

Acid ((all-E)-UAB30): The ethyl ester precursor is suspended in methanol and warmed. A

solution of potassium hydroxide in distilled and degassed water is added, and the mixture is
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refluxed for 1 hour. After cooling to 0°C, the mixture is diluted with ice-cold water and slowly

acidified with ice-cold 2 N HCl to approximately pH 2. The resulting precipitate is filtered, and

the solid is redissolved in ether. The ether solution is washed with water and brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is

recrystallized from an appropriate solvent system to yield the final compound.

Biological Assays
The following are representative protocols for assessing the biological activity of (all-E)-
UAB30.

Cell Viability Assay (alamarBlue®):

Plate 1.5 × 10⁴ cells per well in a 96-well plate and allow them to adhere.

Treat the cells with increasing concentrations of (all-E)-UAB30 for 48 hours.[2]

Add alamarBlue® reagent to each well and incubate for a specified time.

Measure the absorbance at the appropriate wavelengths to determine cell viability.

Cell Proliferation Assay (BrdU):

Plate 1.5 × 10⁴ cells per well in a 96-well plate.

Treat the cells with (all-E)-UAB30 at a concentration well below the LD₅₀ for 48 hours.[2]

Add BrdU to the wells and incubate to allow for incorporation into newly synthesized DNA.

Fix the cells and detect incorporated BrdU using an anti-BrdU antibody and a suitable

detection method (e.g., colorimetric or fluorescent).

Cell Migration Assay (Modified Boyden Chamber):

Coat the bottom of a modified Boyden chamber insert with an appropriate extracellular

matrix protein (e.g., collagen Type I).

Treat 4 × 10⁴ cells with increasing concentrations of (all-E)-UAB30.
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Plate the treated cells into the inserts.

Allow the cells to migrate through the 8 µM micropores for 24 hours.[2]

Stain and count the migrated cells using a light microscope.

Apoptosis Assay (PARP Cleavage):

Treat cells with increasing concentrations of (all-E)-UAB30.

Lyse the cells and collect the whole-cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Perform immunoblotting using an antibody specific for cleaved PARP to detect the apoptotic

marker.[2]
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Typical In Vitro Experimental Workflow for UAB30
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In Vitro Experimental Workflow

Conclusion
(all-E)-UAB30 is a promising synthetic rexinoid with selective RXR agonist activity and a

favorable toxicity profile. Its ability to induce apoptosis and cell cycle arrest, while inhibiting

proliferation and migration in various cancer cell lines, underscores its potential as a

therapeutic and chemopreventive agent. The detailed synthesis and experimental protocols

provided in this guide offer a valuable resource for researchers in the fields of oncology and

drug development. Further investigation into the diverse signaling pathways modulated by

UAB30 will continue to elucidate its full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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